molecular formula C12H18ClN3O B1486560 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155523-02-6

2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol

Cat. No. B1486560
CAS RN: 1155523-02-6
M. Wt: 255.74 g/mol
InChI Key: NVOMZILQZBWBLB-UHFFFAOYSA-N
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Description

“2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol” is a chemical compound with the CAS number 1155523-02-6 . It is also known as 2-amino-1-(4-chlorophenyl)ethanol hydrochloride . The IUPAC name of this compound is 2-amino-1-(4-chlorophenyl)ethanol hydrochloride .


Molecular Structure Analysis

The molecular weight of this compound is 208.09 . The InChI code is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H . This indicates the presence of a chlorine atom, an amino group, and a hydroxyl group in the molecule.


Physical And Chemical Properties Analysis

The compound is known to be a hydrochloride salt . The storage temperature is room temperature . Unfortunately, the specific physical properties like color, odor, or solubility are not mentioned in the available resources.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol, have been studied for their antiviral properties. Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol to be used in the development of new antiviral agents.

Anti-HIV Activity

Compounds structurally related to 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol have been synthesized and screened for anti-HIV activity. These studies have found certain derivatives to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This indicates a promising avenue for research into HIV treatment options using this compound.

Antimicrobial Properties

Research has demonstrated that derivatives of 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile, which is structurally related to our compound of interest, are effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. This points to the potential use of 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol in creating new antimicrobial agents.

Anti-Inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. While specific studies on 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol are not available, its structural similarity to other indole compounds suggests it may also possess anti-inflammatory capabilities, which could be valuable in treating conditions like arthritis or asthma .

Anticancer Potential

The indole nucleus, present in 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol, is a common feature in many synthetic drug molecules with anticancer activity. The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with targeted anticancer properties .

Antioxidant Effects

Indole derivatives have been found to exhibit antioxidant activities. The presence of the indole nucleus in 2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol could imply a potential role in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-10-2-1-3-11(14)12(10)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOMZILQZBWBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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